molecular formula C7H5ClN2 B1358554 5-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 866546-07-8

5-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1358554
CAS No.: 866546-07-8
M. Wt: 152.58 g/mol
InChI Key: MFZQJIKENSPRSJ-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridine is an organic compound that serves as an intermediate in organic synthesis and pharmaceutical manufacturing .


Molecular Structure Analysis

The molecular formula of this compound is C7H5ClN2. It has a molar mass of 152.58 g/mol .


Physical and Chemical Properties Analysis

This compound is a solid compound. It has a density of 1.4±0.1 g/cm³, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine is utilized in the synthesis of various heterocyclic compounds. For instance, Alekseev, Amirova, and Terenin (2017) describe a method for synthesizing previously unknown heterocyclic structures containing the this compound system through the Fischer reaction in polyphosphoric acid (Alekseev, Amirova, & Terenin, 2017).

Synthesis of Azaindoles

  • The chemical serves as a key component in synthesizing azaindole derivatives, as reported by Figueroa-Pérez et al. (2006). They discuss using 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as building blocks for creating 4-substituted 7-azaindole derivatives (Figueroa-Pérez et al., 2006).

Antibacterial Applications

  • Some compounds synthesized from this compound have been explored for their antibacterial properties.

Abdel-Mohsen and Geies (2008) investigated the synthesis of pyrrolo[2,3-b]pyridines and found that certain synthesized compounds showed antibacterial activity (Abdel-Mohsen & Geies, 2008).

Charge Density Analysis and Electronic Structure Study

  • Hazra et al. (2012) conducted a detailed study of the charge density distribution and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine. Their research contributes to a deeper understanding of the covalent nature of bonds in such molecules and providesinsights into the molecular and electronic properties of this compound (Hazra et al., 2012).

Development of Semiconductor Materials

  • In the field of materials science, Zhou et al. (2019) explored the synthesis of novel nitrogen-embedded small molecules using derivatives of this compound. Their study focused on optical, electrochemical properties, self-assembly behavior, and carrier transport properties of these materials, highlighting the impact of chlorine atoms in their structure (Zhou et al., 2019).

Synthesis of Pyrazolopyridine and Benzofuropyridine

  • Miliutina et al. (2018) reported a synthesis approach for various pyrazolopyridines and benzofuropyridines, starting from 3-chlorochromones and electron-rich aminoheterocycles. The resulting products were noted for their fluorescence properties and potential applications in ecto-5'-nucleotidase inhibition (Miliutina et al., 2018).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn .

Future Directions

5-Chloro-1H-pyrrolo[2,3-b]pyridine has potential in the development of novel immunomodulators targeting Janus Kinase 3 . It’s also part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives with development prospects in cancer therapy, targeting FGFR .

Biochemical Analysis

Biochemical Properties

5-chloro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain kinases, thereby affecting phosphorylation processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues or cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .

Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZQJIKENSPRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640103
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866546-07-8
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To 5-chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (5, 1.40 g, 4.53 mmol) in tetrahydrofuran (15 mL) was added tetra-n-butylammonium fluoride (1.42 g, 5.43 mmol). The reaction mixture was stirred at room temperature for 10 minutes. The reaction mixture was concentrated and isolated by silica gel column chromatography eluting with 30% ethyl acetate in hexane to give the compound (6, 0.40 g. 58% over 2 steps). MS (ESI)[M−H+]−=153.1.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
(ESI)[M−H+]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 5-chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (3, 1.40 g, 4.53 mmol) in tetrahydrofuran (15 mL) was added tetra-n-butylammonium fluoride (1.42 g, 5.43 mmol). The reaction mixture was stirred at room temperature for 10 minutes. The reaction mixture was concentrated and isolated by silica gel column chromatography eluting with 30% ethyl acetate in hexane to give the compound (4, 0.40 g. 58% over 2 steps). MS (ESI) [M−H+]−=153.1.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere, to a solution of potassium tert-butoxide (4.0 g, 0.036 mol) in 1-methyl-2-pyrrolidone (8.0 mL) which stirred with heating at 80° C., a solution of 2-amino-5-chloro-3-[(trimethylsilyl)ethynyl]pyridine (4.0 g, 0.018 mol) in 1-methyl-2-pyrrolidone (22 mL) was added dropwise and the mixture was stirred for 1 h. Cooled to ambient temperature, the reaction mixture was diluted with brine and stirred, then extracted with diethyl ether for 3 times. The organic layer was washed with brine, dried over sodium sulfate and concentrated to afford 5-chloro-7-azaindole as solid (2.3 g, y. 85%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of potassium tert-butoxide (36 g, 320 mmol) in N-methylpyrrolidone (70 ml) was heated to 80° C. under nitrogen. A solution of 5-chloro-3-(trimethyl-silanylethynyl)-pyridin-2-ylamine (2) (36 g, 160 mmol) in NMP (200 ml) was added dropwise via a dropping funnel. The reaction mixture was stirred at 80° C. for a further fifty minutes. The reaction mixture was allowed to cool to room temperature. Brine (500 ml) was added to the reaction mixture and extracted with diethyl ether (5×200 ml). The combined organics were washed with brine, dried over magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography, using as eluent pentane/EtOAc 0% to 40%, and further recrystallised from cyclohexane to afford the title compound (10 g, 41%). 1H NMR (CDCl3) 6.5 (1H, s), 7.4 (1H, s), 8.0 (1H, s), 8.2 (1H, s), 10.4-10.6 (1H, brs). MS (ES+) 153.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Brine
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
41%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
5-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
5-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
5-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
5-chloro-1H-pyrrolo[2,3-b]pyridine

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